1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride
Description
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)imidazole;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3.2ClH/c1-2-8(10-3-1)6-11-5-4-9-7-11;;/h4-5,7-8,10H,1-3,6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKBWOVIFUIHAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=CN=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride typically involves the reaction of 1H-imidazole with 2-pyrrolidinemethanol in the presence of a suitable acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Typical conditions involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: N-oxides of the imidazole ring.
Reduction: Reduced forms of the imidazole ring.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound can be used as a catalyst in various industrial processes, including polymerization and organic transformations.
Mechanism of Action
The mechanism of action of 1-(2-Pyrrolidinylmethyl)-1h-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations:
- Substituent Impact : The pyrrolidinylmethyl group in the target compound may enhance interaction with enzymatic targets (e.g., HO-2) compared to bulkier substituents like diphenylmethyl in clotrimazole .
- Salt Form: Dihydrochloride salts (e.g., target compound, QC-2350) improve water solubility and bioavailability compared to non-salt forms (e.g., clotrimazole) .
Pharmacological and Functional Comparisons
Key Insights:
- Dexmedetomidine’s phenethyl substituent directs α₂-adrenoreceptor binding, whereas the target’s pyrrolidinyl group may favor enzyme interactions .
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Notes:
- The dihydrochloride form of the target compound enhances solubility compared to non-ionic analogs like clotrimazole .
Biological Activity
1-(2-Pyrrolidinylmethyl)-1H-imidazole dihydrochloride is a chemical compound characterized by its unique structure, which combines a pyrrolidine ring with an imidazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of 1H-imidazole with 2-pyrrolidinemethanol, facilitated by an acid catalyst. The final product is obtained by treating the intermediate with hydrochloric acid to form the dihydrochloride salt. This method allows for scalability in industrial applications through optimization of reaction conditions such as temperature and pressure.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate the activity of these targets, resulting in various biological effects. For instance, the compound may act as an enzyme inhibitor or a receptor ligand, influencing pathways involved in cellular signaling and metabolism.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
- Anticancer Potential : Similar imidazole derivatives have shown promise in cancer research, particularly in inducing apoptosis in cancer cells. The mechanism often involves cell cycle arrest and modulation of apoptotic pathways .
- Neuroprotective Effects : Compounds with similar structures have been studied for neuroprotective effects, suggesting potential applications in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:
- Study on Cytotoxicity : A study investigating related imidazole compounds revealed significant cytotoxic effects against various cancer cell lines, with half-maximal inhibitory concentration (IC50) values indicating strong activity against key kinases involved in cancer progression .
- Enzyme Interaction Studies : Research has shown that pyrrolidine derivatives can inhibit specific enzymes, suggesting that this compound might similarly affect enzyme activity related to metabolic pathways .
- Neuroprotective Mechanisms : Investigations into the neuroprotective properties of imidazole derivatives highlight their ability to protect neuronal cells from oxidative stress and apoptosis, suggesting therapeutic potential for neurological disorders .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure | Biological Activity | Notable Effects |
|---|---|---|---|
| This compound | Pyrrolidine + Imidazole | Antimicrobial, Anticancer | Modulates enzyme activity |
| 1-Methyl-2-(2-pyrrolidinyl)-1H-benzimidazole hydrochloride | Benzimidazole + Pyrrolidine | Anticancer | Induces apoptosis in cancer cells |
| 1-(Pyrrolidin-2-ylmethyl)-1H-pyrazole | Pyrazole + Pyrrolidine | Neuroprotective | Protects against oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
